No Published Head‑to‑Head Potency Comparison Exists Against Any Defined Biological Target
A systematic search of BindingDB, ChEMBL, PubChem, and the primary literature returned no IC₅₀, Kᵢ, EC₅₀, or MIC values for 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one against any molecular target or cell line [1][2]. The closest structurally characterised relatives are the 6‑phenylpyrimidin‑4‑one M₁ mAChR PAMs (e.g., compound 2, which potentiates ACh with a pEC₅₀ of approximately 6.5 in IP₁ accumulation assays) and the 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one MEK1 inhibitors (e.g., SJ3, which inhibited MEK1 in a Raf‑MEK cascade assay with modest potency) [3][4]. None of these data were generated with the 5‑benzyloxy congener, and the substituent difference (benzyloxy vs. benzyl vs. pendant‑modified phenyl) precludes direct potency inference.
| Evidence Dimension | Target‑specific inhibitory or modulatory potency |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 6‑Phenylpyrimidin‑4‑one M₁ PAMs (pEC₅₀ ~6.5); 5‑benzyl‑2‑phenylpyrimidin‑4(3H)‑one MEK1 inhibitors (modest Raf‑MEK cascade inhibition) |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant cell lines (CHO‑hM₁) for M₁ PAMs; Raf‑MEK cascading assay for MEK1 inhibitors |
Why This Matters
Without target‑specific quantitative data, any claim of superiority or even equivalence of the 5‑benzyloxy compound over its 5‑benzyl or 6‑phenyl analogues is scientifically unsupported, making independent experimental characterisation a prerequisite for procurement decisions.
- [1] BindingDB. Search for monomer ID matching 5‑(benzyloxy)‑2‑phenylpyrimidin‑4(3H)‑one. No activity data found. View Source
- [2] PubChem. Substance search for CAS 13922‑55‑9. Biological test results absent. View Source
- [3] Jörg, M., et al. (2019). ACS Chemical Neuroscience, 10(3), 1099–1114. View Source
- [4] Li, C., et al. (2018). Journal of Chinese Pharmaceutical Sciences, 27(10), 670–680. View Source
